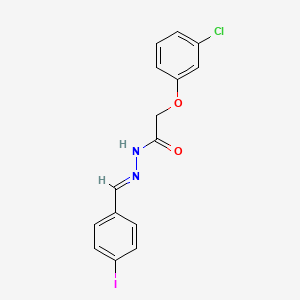

2-(3-chlorophenoxy)-N'-(4-iodobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetohydrazides and their derivatives are a class of organic compounds known for their diverse biological activities and applications in coordination chemistry. They are often synthesized through condensation reactions involving hydrazides and aldehydes or ketones. These compounds serve as precursors to various heterocyclic compounds and have been studied for their potential in drug development and material science.

Synthesis Analysis

Synthesis of acetohydrazide derivatives typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone under mild conditions. This can often be achieved using green chemistry approaches such as ball milling, which eliminates the need for solvents and reduces waste (Fekri & Zaky, 2014). The choice of aldehyde or ketone determines the substitution pattern on the acetohydrazide framework, allowing for the introduction of specific functional groups like chlorophenoxy and iodobenzylidene moieties.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These analyses reveal the geometric configuration around the C=N bond and the overall conformation of the molecule. For example, compounds similar to the specified acetohydrazide often exhibit a trans configuration across the C=N double bond, and their molecular structures are stabilized by intramolecular hydrogen bonding (Li Jia-ming, 2009).

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel Compounds : The compound has been used as a starting material for synthesizing various heterocyclic compounds, including thiosemicarbazides and oxadiazoles, with potential biological activities (Bekircan et al., 2015).

- Mechanochemical Syntheses : It served as a basis for the solid-state ball milling synthesis of metal complexes, highlighting a green strategy for chemical synthesis (Fekri & Zaky, 2014).

- Theoretical and Experimental Analysis : The compound and its derivatives have been characterized using spectroscopic techniques and computational simulations for potential applications in material science (Polo-Cerón et al., 2021).

Biological and Medicinal Applications

- Antimicrobial and Antiproliferative Activities : Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiproliferative activities against various cancer cells (Patel et al., 2009).

- Antioxidant Activities : Studies have also been conducted to evaluate the antioxidant activities of similar compounds, indicating potential therapeutic applications (Jin et al., 2006).

Environmental Applications

- Degrading Environmental Pollutants : Research has explored the degradation of chlorophenols, a related compound, in various environmental contexts, such as in water treatment processes (Brillas et al., 1998).

- Study of Non-Covalent Interactions in Materials Architecture : The compound's derivatives have been examined for their role in the formation of non-covalent interactions, crucial for material architecture and design (Khalid et al., 2021).

Analytical Chemistry

- Analysis of Chemical Formulations : Similar compounds have been analyzed in older chemical formulations for the presence of environmental contaminants, contributing to the field of analytical chemistry (Norström et al., 1979).

Material Science

- Synthesis and Characterization of Copper Complexes : Research has involved the synthesis and characterization of novel copper complexes based on this compound, advancing the understanding of metal-organic interactions (Wang & Lian, 2015).

properties

IUPAC Name |

2-(3-chlorophenoxy)-N-[(E)-(4-iodophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClIN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQBZXDQYIEYLZ-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)